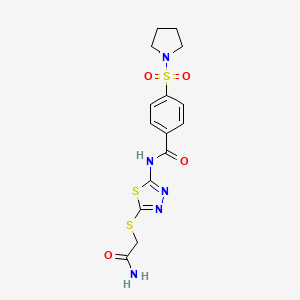![molecular formula C16H14Cl2O4 B2752376 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428476-51-1](/img/structure/B2752376.png)
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many drugs and toxic compounds. DEAB has been used to study the role of ALDH in various physiological and pathological processes, including cancer, stem cell biology, and drug metabolism.
作用机制
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to carboxylic acids, using NAD+ as a cofactor. This compound binds to the NAD+ binding site of ALDH, preventing the enzyme from binding to its substrate and inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In stem cells, this compound has been shown to inhibit self-renewal and promote differentiation. This compound has also been shown to modulate the expression of various genes involved in cell signaling, metabolism, and differentiation.
实验室实验的优点和局限性
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages as a research tool. It is a potent and selective inhibitor of ALDH, which allows researchers to study the role of ALDH in various biological processes. This compound is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, this compound also has some limitations. It is a small molecule that can easily diffuse across cell membranes, which can make it difficult to achieve selective inhibition of ALDH in specific cell types or tissues. This compound can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and its role in various biological processes. One area of interest is the development of more selective inhibitors of ALDH, which can overcome the limitations of this compound and allow for more precise modulation of ALDH activity in specific cell types or tissues. Another area of interest is the study of the role of ALDH in drug metabolism and toxicity, which can have important implications for drug development and personalized medicine. Finally, the use of this compound as a research tool can be expanded to other areas of biology, such as development, aging, and neurobiology.
合成方法
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized by reacting 3-methoxybenzaldehyde with 2-(2,5-dichlorophenoxy)ethanol in the presence of a base catalyst. The reaction yields this compound as a yellow solid, which can be purified by recrystallization or column chromatography.
科学研究应用
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research to study the role of ALDH in various biological processes. For example, this compound has been used to study the role of ALDH in cancer stem cells. Cancer stem cells are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, progression, and recurrence. This compound has been shown to selectively target cancer stem cells by inhibiting their ALDH activity.
This compound has also been used to study the role of ALDH in stem cell biology. ALDH is a marker of stem cells in various tissues, including hematopoietic stem cells and neural stem cells. This compound has been used to selectively inhibit ALDH activity in these cells, allowing researchers to study the role of ALDH in stem cell self-renewal and differentiation.
属性
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-5-14(16)21-6-7-22-15-9-12(17)3-4-13(15)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHZXVOTHMJIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

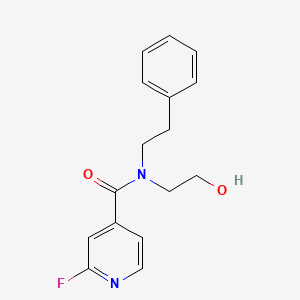
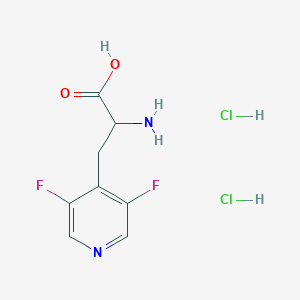
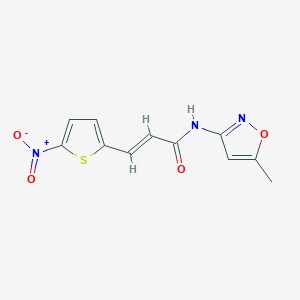
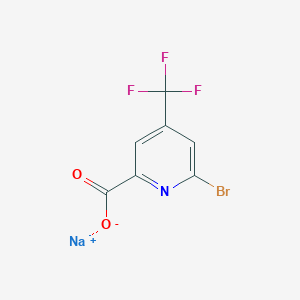
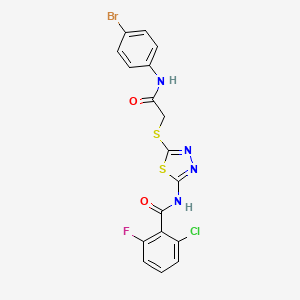

![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
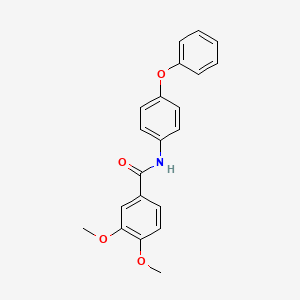
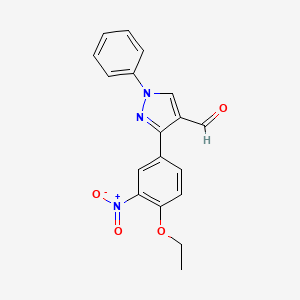

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
